molecular formula C17H15ClN4O2 B2875366 N-(2-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-30-7

N-(2-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2875366
CAS RN: 871323-30-7
M. Wt: 342.78
InChI Key: GNRXQBISEAUPCM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Properties N-(2-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its derivatives are subjects of extensive research due to their versatile chemical properties and potential applications in various fields. This compound, as a part of the broader family of triazole derivatives, has been synthesized through various chemical pathways, demonstrating its chemical versatility. For example, one study focused on the synthesis of novel heterocyclic compounds derived from related triazole precursors, highlighting the compound's role in developing lipase and α-glucosidase inhibitors (Bekircan, Ülker, & Menteşe, 2015). These enzymatic inhibitors are crucial for developing therapeutic agents for diseases like diabetes and obesity.

Antimicrobial and Antibacterial Activities Research has also been conducted on the antimicrobial and antibacterial activities of triazole derivatives. These studies have shown that certain triazole compounds exhibit significant activity against various bacterial strains. This is particularly important in the search for new antimicrobial agents in the face of rising antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Another study synthesized novel β-carboline derivatives possessing the 1,2,3-triazole ring, which demonstrated cytotoxic and antibacterial activities, suggesting potential use in cancer therapy and bacterial infection control (Salehi, Babanezhad-Harikandei, Bararjanian, Al-Harrasi, Esmaeili, & Aliahmadi, 2016).

Nonlinear Optical Properties The compound's nonlinear optical properties have also been explored, indicating its potential application in optical devices. A study on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a related compound, revealed high nonlinear optical properties, suggesting its suitability for optical devices and studies in nonlinear optics (Mostaghni, Shafiekhani, & Madadi Mahani, 2022).

Corrosion Inhibition Additionally, triazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in acidic media, which is crucial for protecting industrial equipment and infrastructure from corrosion. These studies have demonstrated the efficacy of triazole compounds as corrosion inhibitors, offering a cost-effective solution to a common industrial problem (Li, He, Pei, & Hou, 2007).

properties

IUPAC Name

N-(2-chlorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-8-4-3-7-12(13)18)20-21-22(11)14-9-5-6-10-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRXQBISEAUPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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